

Introduction to 3,5,5-Trimethylhexanal: A Molecule of Dual Functionality

Author: BenchChem Technical Support Team. **Date:** January 2026

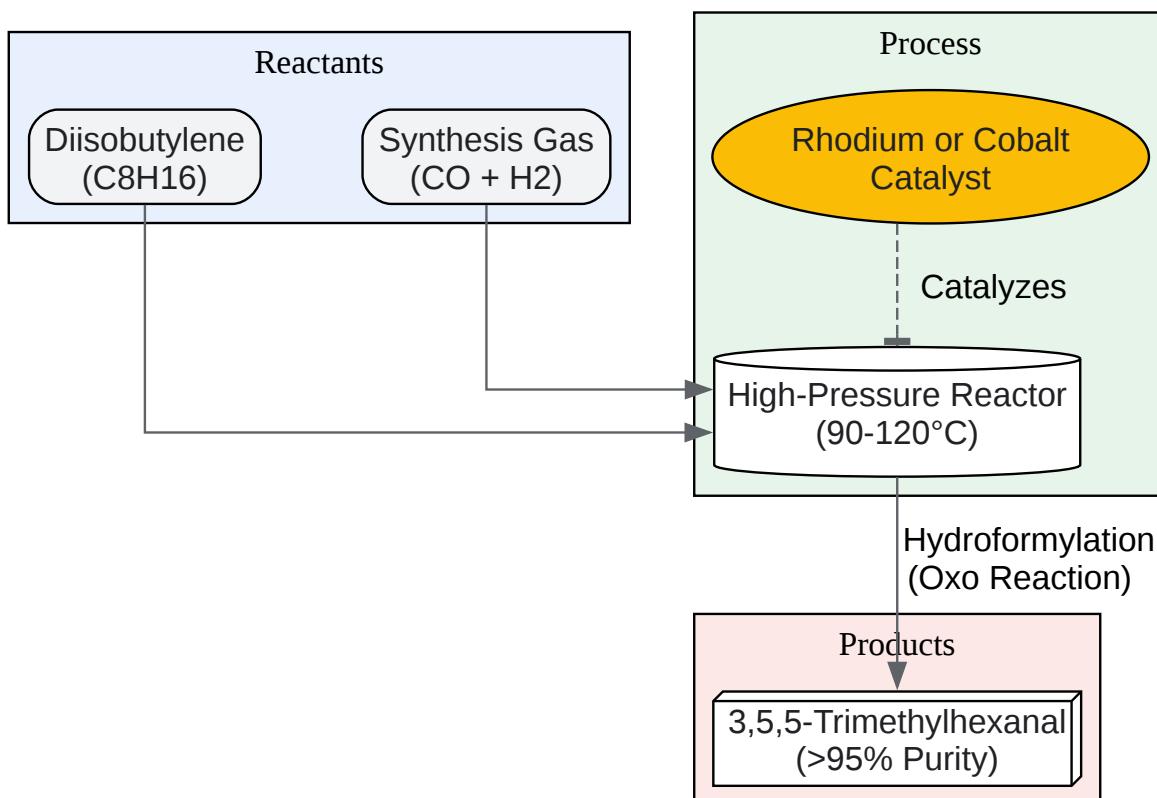
Compound of Interest

Compound Name: *3,5,5-Trimethylhexanal*

Cat. No.: B1630633

[Get Quote](#)

3,5,5-Trimethylhexanal, also known as isononyl aldehyde, is a branched-chain fatty aldehyde with the chemical formula C9H18O.^{[1][2]} Its structure, featuring a hexanal backbone with three methyl groups, imparts specific steric and electronic properties that dictate its reactivity and olfactory profile.^[1] Industrially, it is most commonly produced via the hydroformylation (oxo reaction) of diisobutylene, a process that yields a high-purity isomeric mixture, often exceeding 95% TMH.^{[3][4][5]} This high purity is a key advantage, often allowing its direct use in downstream processes without extensive purification.^[3]


Property	Value	Source
CAS Number	5435-64-3	[6]
Molecular Weight	142.24 g/mol	[1][5]
Appearance	Colorless to pale yellow liquid	[4]
Odor Profile	Aldehydic, green, citrus, fresh	[1][6][7]
Boiling Point	67-68 °C at 2.5 mmHg	[8][9]
Density	~0.817 g/mL at 25 °C	[8][9]
Water Solubility	Very low (~0.01% at 20 °C)	[5][6]

The primary applications of TMH can be broadly categorized into two domains: the fragrance and flavor industry, where its distinct odor is paramount, and industrial chemical synthesis,

where it serves as a versatile building block.

Synthesis Workflow: Hydroformylation of Diisobutylene

The industrial synthesis of TMH is a classic example of hydroformylation, a robust process for converting alkenes to aldehydes. The choice of diisobutylene as a feedstock is strategic, leading directly to the desired branched C9 structure.

[Click to download full resolution via product page](#)

Caption: Industrial synthesis of **3,5,5-Trimethylhexanal** via the oxo reaction.

Application in the Fragrance & Perfumery Sector

In the fragrance industry, aldehydes are foundational, providing lift, diffusion, and a characteristic brilliance to compositions. TMH is prized for its complex odor profile, described as aldehydic with fresh, green, and citrus nuances.[\[1\]](#)[\[7\]](#)

Comparative Olfactory Analysis

TMH's performance is best understood in comparison to other aldehydes commonly used in perfumery.

Aldehyde	Typical Odor Profile	Key Application Differences & Advantages of TMH
3,5,5-Trimethylhexanal	Aldehydic, green, citrus, fresh, slightly waxy	Offers a cleaner, less fatty-waxy note than linear aldehydes. Its branched structure provides excellent diffusion and stability. It imparts a modern freshness to floral (Lily, Muguet) and citrus compositions. [7]
Aldehyde C-10 (Decanal)	Powerful, waxy, orange peel, citrus	Stronger and more distinctly citrus-fatty. Can be overpowering if not used judiciously. TMH provides a subtler, greener freshness.
Aldehyde C-12 MNA (Methyl Nonyl Acetaldehyde)	Powerful, floral, waxy, fresh, ambery	A classic powerful aldehyde. Perfumer Jean-Claude Ellena's mentor, Edmond Roudnitska, was not fond of it. Arctander notes TMH is more versatile and can create diffusive floral top-notes. [7]
Hydroxycitronellal	Sweet, floral (lily-of-the-valley), green	A classic floral aldehyde, but subject to more stringent regulatory restrictions. TMH can be used to build fresh lily and muguet accords with greater formulation freedom.

The primary value of TMH lies in its versatility. It can be used to provide a clean, airy top note to citrus fragrances or to enhance the diffusive, green character of floral scents like lily and mimosa.^[7] Furthermore, it has been suggested for use as a powerful masking agent for undesirable odors in functional products.^[8]

Experimental Protocol: Evaluating TMH in a Simple Citrus Accord

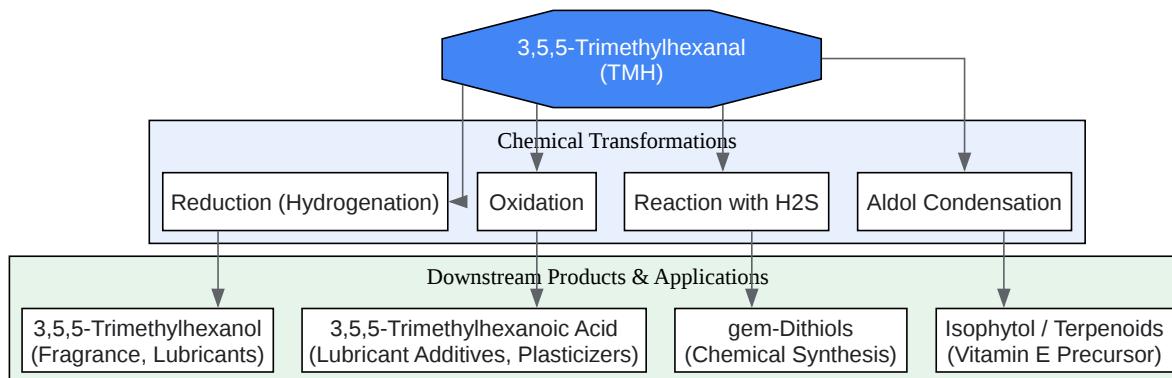
This protocol outlines a standard workflow for evaluating the contribution of a new aromatic material to a basic fragrance structure.

Objective: To compare the olfactory effect of **3,5,5-Trimethylhexanal** against Decanal in a foundational citrus top-note accord.

Materials:

- **3,5,5-Trimethylhexanal** (TMH) at 10% dilution in perfumer's alcohol.
- Decanal at 10% dilution in perfumer's alcohol.
- Base Accord Components: Linalool, d-Limonene, Citral, Hedione®.
- Perfumery scale (0.001g accuracy), beakers, pipettes, smelling strips, glass vials.

Methodology:


- Prepare the Base Accord:
 - In a glass beaker, combine the following materials by weight:
 - d-Limonene: 5.0g
 - Linalool: 3.0g
 - Hedione®: 1.5g
 - Citral: 0.5g

- Mix thoroughly. This forms the control citrus base.
- Create Accord Variations:
 - Control: Decant 1.0g of the Base Accord into a labeled vial.
 - Variable A (TMH): To a new vial, add 1.0g of the Base Accord and 0.1g of the 10% TMH dilution.
 - Variable B (Decanal): To a third vial, add 1.0g of the Base Accord and 0.1g of the 10% Decanal dilution.
 - Cap all vials, mix gently, and allow them to macerate for at least 24 hours.
- Olfactory Evaluation (Blind Test):
 - Dip coded smelling strips into each of the three vials (Control, A, B).
 - Allow the alcohol to evaporate for 30 seconds.
 - Evaluate the "top note" character at 1 minute, the "mid-note" at 15 minutes, and the "dry-down" at 1 hour.
 - Record observations on odor characteristics, strength, diffusion, and any notable effects (e.g., "lift," "sparkle," "naturalness").

Expected Causality & Insights: The experiment is designed to isolate the contribution of each aldehyde. Variable A (TMH) is expected to produce a fresher, greener, and more "airy" top note compared to the control.^[7] Variable B (Decanal) will likely create a more classic, powerful, and waxy-orange peel effect. This direct comparison allows the perfumer to understand the specific creative effect TMH offers—a modern, clean lift versus a traditional aldehydic power.

Application as a Chemical Intermediate

Beyond its scent, TMH is a valuable C9 building block for synthesizing a range of specialty chemicals.^[10] Its high isomeric purity and reactivity make it a preferred precursor in several industrial applications.^{[3][11]}

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways utilizing **3,5,5-Trimethylhexanal** as an intermediate.

Key Downstream Products:

- 3,5,5-Trimethylhexanol: Produced by the reduction (hydrogenation) of TMH, this alcohol is used in the formulation of high-performance lubricants, particularly cooling lubricants, and as a fragrance component itself.[3][12]
- Lubricant Additives & Plasticizers: Oxidation of TMH yields 3,5,5-trimethylhexanoic acid, which can be esterified to produce lubricant additives and plasticizers.[11]
- Pharmaceutical & Agrochemical Intermediates: TMH serves as a building block for more complex molecules.[10][13] Notably, it is an intermediate in the synthesis of isophytol, a key precursor for the industrial production of Vitamin E.[6]
- gem-Dithiols: The reaction of TMH with hydrogen sulfide is used to prepare gem-dithiols, which are valuable in the development of new chemical entities.[8][13]

Comparative Advantage as an Intermediate

Compared to linear aldehydes of similar carbon number (e.g., n-Nonanal), the branched structure of TMH offers distinct advantages in its derivatives:

- **Steric Hindrance:** The bulky trimethyl groups can improve the thermal and oxidative stability of downstream products like lubricants and polymers.
- **Low Pour Point:** The branching disrupts crystal lattice formation, leading to derivatives (like esters used in lubricants) that remain liquid at lower temperatures.
- **High Purity Feedstock:** The selective oxo synthesis from diisobutylene provides a high-purity, single-isomer-dominant feedstock, which is crucial for predictable performance in high-specification applications like pharmaceuticals and specialty lubricants.[\[3\]](#)[\[12\]](#)

Summary and Future Outlook

3,5,5-Trimethylhexanal is a high-value chemical defined by its structural uniqueness. In the fragrance industry, it provides a modern, clean, and versatile alternative to traditional powerful aldehydes. As a chemical intermediate, its branched structure and high purity translate into high-performance characteristics for its derivatives, from advanced lubricants to essential vitamin precursors.

The market for TMH is projected to grow, driven by the rising demand for specialty chemicals in precision manufacturing and the expansion of the personal care industry.[\[10\]](#) Future research will likely focus on optimizing synthesis to further improve efficiency and sustainability and expanding its utility as a building block for novel, high-performance materials.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,5,5-Trimethylhexanal | 5435-64-3 [smolecule.com]
- 2. Showing Compound (\pm)-3,5,5-Trimethylhexanal (FDB020385) - FooDB [foodb.ca]

- 3. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 4. Page loading... [guidechem.com]
- 5. 3,5,5-Trimethylhexanal | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. green hexanal, 5435-64-3 [thegoodscentscompany.com]
- 8. 3,5,5-TRIMETHYLHEXANAL | 5435-64-3 [chemicalbook.com]
- 9. 3,5,5-Trimethylhexanal 95 5435-64-3 [sigmaaldrich.com]
- 10. 3,5,5-Trimethylhexanal Market Size Worth USD 500 Million by 2035 | Growth Driven by Specialty Chemicals, Fragrance, and Pharmaceutical Applications - Industry Today [industrytoday.co.uk]
- 11. 3,5,5-Trimethylhexanal [evonik.com]
- 12. 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 13. Cas 5435-64-3,3,5,5-TRIMETHYLHEXANAL | lookchem [lookchem.com]
- To cite this document: BenchChem. [Introduction to 3,5,5-Trimethylhexanal: A Molecule of Dual Functionality]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630633#literature-review-of-3-5-5-trimethylhexanal-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com